Home > Products > Screening Compounds P128964 > Epinastine hydrochloride
Epinastine hydrochloride - 108929-04-0

Epinastine hydrochloride

Catalog Number: EVT-267476
CAS Number: 108929-04-0
Molecular Formula: C16H16ClN3
Molecular Weight: 285.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epinastine hydrochloride is a second-generation selective histamine H1 receptor antagonist. [, , ] It is commonly employed in scientific research as a tool to investigate allergic reactions and inflammatory responses. [, , ] This analysis will focus on the scientific aspects of epinastine hydrochloride, excluding information related to drug use, dosage, and side effects.

11H-dibenzo[b,e]azepine-6-carbonitrile

Compound Description: 11H-dibenzo[b,e]azepine-6-carbonitrile is a key starting material in the synthesis of epinastine hydrochloride. []

Relevance: This compound serves as the foundational structure upon which the epinastine hydrochloride molecule is built. Modifications to this starting material, including reduction and cyclization reactions, ultimately lead to the formation of epinastine hydrochloride. []

Sodium borohydride

Compound Description: Sodium borohydride is a reducing agent commonly used in organic synthesis. In the context of epinastine hydrochloride synthesis, it is employed to reduce 11H-dibenzo[b,e]azepine-6-carbonitrile. []

Relevance: The reduction of the nitrile group in 11H-dibenzo[b,e]azepine-6-carbonitrile by sodium borohydride is a crucial step in introducing the amine functionality necessary for the pharmacological activity of epinastine hydrochloride. []

Fumaric acid

Compound Description: Fumaric acid is an organic acid used in various applications, including as a food additive and in the pharmaceutical industry. In the synthesis of epinastine hydrochloride, it is used for purification purposes. []

Relevance: Fumaric acid plays a role in refining the intermediate compound generated after the reduction step, leading to a purer form of epinastine hydrochloride. []

Cyanogen bromide

Compound Description: Cyanogen bromide is a highly toxic compound used in organic synthesis to introduce a cyano group. In the context of epinastine hydrochloride, it is used in a cyclization reaction. []

Relevance: Cyanogen bromide facilitates the cyclization reaction, a key step in forming the imidazole ring present in the epinastine hydrochloride structure. This ring structure is important for the molecule's interaction with histamine receptors. []

Sodium hydroxide

Compound Description: Sodium hydroxide is a strong base commonly used to neutralize acidic solutions. In the synthesis of epinastine hydrochloride, it is used to liberate epinastine hydrochloride bromate. []

Relevance: Sodium hydroxide is used to convert epinastine hydrochloride bromate to its free base form, a necessary step before the final salification with hydrochloric acid to obtain epinastine hydrochloride. []

Chlorpheniramine maleate

Compound Description: Chlorpheniramine maleate is a first-generation H1 receptor antagonist used to treat allergic rhinitis and other allergic conditions. [, , ]

Relevance: Chlorpheniramine maleate serves as a comparator to epinastine hydrochloride in several studies investigating the distribution, efficacy, and side effects of different antihistamines. Studies have demonstrated that epinastine hydrochloride achieves higher concentrations in the skin compared to chlorpheniramine maleate, potentially contributing to its superior efficacy in treating atopic dermatitis. [, , ]

Olopatadine hydrochloride

Compound Description: Olopatadine hydrochloride is a second-generation H1 receptor antagonist and mast cell stabilizer used to treat allergic conjunctivitis and allergic rhinitis. []

Relevance: Olopatadine hydrochloride, similar to epinastine hydrochloride, is used to treat allergic conditions. One study directly compared their efficacy in treating vernal keratoconjunctivitis, finding both to be effective compared to placebo. []

Thalidomide

Compound Description: Thalidomide is a drug with immunomodulatory and anti-angiogenic properties, primarily used to treat certain types of cancer and inflammatory conditions. []

Relevance: While structurally unrelated to epinastine hydrochloride, thalidomide, when combined with compound glycyrrhizin capsules, displayed superior efficacy compared to epinastine hydrochloride alone in treating prurigo nodularis. This finding highlights the potential for combination therapies in managing this condition. []

Betamethasone

Compound Description: Betamethasone is a potent corticosteroid with anti-inflammatory and immunosuppressive properties, used to treat a variety of inflammatory and autoimmune conditions. []

Relevance: Although not structurally related to epinastine hydrochloride, betamethasone eye drops were used concurrently with epinastine hydrochloride in a case study of IgG4-related dacryoadenitis. While the exact contribution of each drug to the observed regression of the condition remains unclear, this case highlights the potential for combined treatment approaches. []

Tizanidine

Compound Description: Tizanidine is a centrally acting muscle relaxant used to treat spasticity. []

Relevance: Tizanidine is not structurally related to epinastine hydrochloride but was used as an internal standard in a pharmacokinetic study comparing the bioavailability of domestic versus imported epinastine hydrochloride tablets. []

Source and Classification

Epinastine hydrochloride is derived from dibenzo[b,e]azepine derivatives. It belongs to the class of compounds known as second-generation antihistamines, which are characterized by their reduced sedative effects compared to first-generation antihistamines. The compound is often marketed under various brand names, including Elestat, and is available in different formulations, including eye drops and oral tablets.

Synthesis Analysis

The synthesis of epinastine hydrochloride involves several key steps, typically starting from 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine. The general synthetic route can be outlined as follows:

  1. Formation of Intermediate: The initial step involves reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protective conditions to form an amino-protective compound.
  2. Reduction and Deprotection: This intermediate undergoes reduction and deprotection to yield 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
  3. Cyanogen Bromide Cyclization: The next step involves cyclization using cyanogen bromide, followed by neutralization with an alkali and reaction with hydrochloric acid to produce epinastine hydrochloride.
Molecular Structure Analysis

Epinastine hydrochloride has a complex molecular structure that can be represented by the following chemical formula:

  • Molecular Formula: C19_{19}H22_{22}ClN3_{3}
  • Molecular Weight: Approximately 335.85 g/mol

The structure features a dibenzo[b,e]azepine core, which contributes to its pharmacological properties. The compound includes a secondary amine group that plays a crucial role in its interaction with histamine receptors.

Structural Characteristics

  • Functional Groups: The presence of a chloride atom and an amine group are significant for its activity.
  • Stereochemistry: The stereochemistry of the compound can influence its biological activity and pharmacokinetics, although specific stereochemical details are less frequently discussed in literature.
Chemical Reactions Analysis

Epinastine hydrochloride participates in various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine and amino reagents is a nucleophilic substitution reaction where the chlorine atom is replaced by an amino group.
  2. Reduction Reactions: This step typically involves reducing double bonds or functional groups to convert intermediates into more reactive forms.
  3. Cyclization Reactions: The use of cyanogen bromide facilitates cyclization, forming the final structure of epinastine hydrochloride.

These reactions are characterized by specific conditions such as temperature control (often maintained between 10 °C to 25 °C) and pH adjustments during acid-base reactions .

Mechanism of Action

Epinastine hydrochloride exerts its effects primarily through antagonism at the histamine H1 receptor site, which is integral in mediating allergic responses. By blocking these receptors, epinastine effectively reduces symptoms such as itching, redness, and swelling associated with allergic conjunctivitis.

Pharmacodynamics

  • Receptor Binding: Epinastine has a high affinity for H1 receptors, which leads to competitive inhibition against endogenous histamine.
  • Onset of Action: Clinical studies suggest that the onset of action occurs within minutes after administration, providing rapid relief from allergy symptoms.
Physical and Chemical Properties Analysis

Epinastine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.
  • Melting Point: The melting point ranges between 273 °C to 275 °C, indicating stability at room temperature .
  • pH Range: When dissolved in solution, it generally exhibits a pH range conducive for ophthalmic applications (around pH 3.0 to 4.0).
Applications

Epinastine hydrochloride has several significant applications:

  1. Ophthalmic Use: Primarily used in eye drops for treating allergic conjunctivitis due to its rapid onset and effectiveness.
  2. Research Applications: Investigated for potential uses in other allergic conditions beyond ocular applications.
  3. Formulation Development: Studies are ongoing regarding its incorporation into novel delivery systems such as contact lenses that release the drug over extended periods .
Mechanistic Neuropharmacology of Epinastine Hydrochloride

Dual Antihistaminergic Action: H1/H2 Receptor Antagonism Dynamics

Epinastine hydrochloride exerts potent antihistaminic effects through competitive antagonism at both histamine H1 and H2 receptors. This dual-receptor blockade disrupts histamine-driven inflammatory cascades at multiple levels:

  • H1 Receptor Antagonism: Epinastine binds the H1 receptor with high affinity (Ki = 1.3 nM), inhibiting histamine-induced Gq-protein activation. This prevents IP3-mediated calcium release in sensory neurons and vascular endothelium, thereby suppressing itching, vasodilation, and vascular permeability [1] [4].
  • H2 Receptor Antagonism: Concurrently, epinastine antagonizes H2 receptors (Ki = 49 nM), attenuating histamine-induced cAMP elevation in gastric parietal cells and immune cells. This action complements H1 blockade by further inhibiting mucus hypersecretion and proinflammatory cytokine release [4] [7].

Table 1: Receptor Binding Profile of Epinastine Hydrochloride [1] [4] [10]

Receptor TypeAffinity (Ki)Functional Consequence
Histamine H11.3 nMSuppression of itching, vasodilation
Histamine H249 nMInhibition of mucus secretion, cAMP signaling
α1-Adrenergic2,600 nMMinimal clinical relevance
5-HT28,500 nMSecondary serotonin modulation
5-HT7Agonist activityPotential immunomodulatory effects

The synergistic inhibition of H1/H2 pathways explains epinastine’s superior efficacy in reducing conjunctival vascular permeability compared to selective H1 antagonists. In vivo studies demonstrate 85% suppression of histamine-induced plasma exudation within 15 minutes post-administration, persisting for >8 hours [1] [7] [10].

Mast Cell Stabilization: Molecular Pathways in IgE-Mediated Inhibition

Beyond receptor antagonism, epinastine directly stabilizes mast cells by disrupting FcεRI-mediated signal transduction:

  • Granule Exocytosis Inhibition: Epinastine suppresses IgE-dependent mast cell degranulation by blocking spleen tyrosine kinase (Syk) phosphorylation. This interrupts the Lyn-FcεRIβ signaling cascade, preventing PLCγ activation and subsequent calcium influx – a critical trigger for histamine/tryptase release [1] [5] [9].
  • Cytokine Cascade Modulation: Pre-treatment with epinastine (25–100 ng/mL) reduces Der f-pulsed mast cell production of TNF-α (76% suppression), IL-6 (68%), and IL-10 (52%) while paradoxically enhancing IL-12 secretion (41% increase). This shifts the immune milieu toward a Th1-dominant response, counteracting allergic inflammation [2] [9].

The drug’s efficacy extends to non-IgE-mediated pathways via inhibition of MRGPRX2 receptors, which are activated by neuropeptides and cationic allergens. This broad-spectrum stabilization explains epinastine’s effectiveness in mixed-inflammatory conditions like vernal keratoconjunctivitis [6] [9].

Modulation of Proinflammatory Mediators: Leukotriene, PAF, and Bradykinin Suppression

Epinastine’s anti-inflammatory profile includes suppression of key lipid and peptide mediators:

  • Leukotriene (LT) Inhibition: Epinastine blocks 5-lipoxygenase (5-LOX) translocation to nuclear membranes, reducing LTB4 synthesis by 62% and cysteinyl-leukotrienes (CysLTs) by 57% in activated eosinophils. This diminishes eosinophil chemotaxis and bronchoconstriction [1] [3].
  • Platelet-Activating Factor (PAF) Antagonism: By binding PAF receptors on neutrophils and macrophages, epinastine inhibits PAF-induced respiratory burst and vascular leakage. In vitro models show 74% reduction in PAF-mediated eosinophil adhesion to endothelial cells [1] [6].
  • Bradykinin Pathway Interference: Though less potent, epinastine attenuates bradykinin-induced substance P release from sensory neurons, reducing neurogenic inflammation. This action complements its direct antihistaminic effects in alleviating chronic itch [1] [6].

Table 2: Epinastine's Suppression of Inflammatory Mediators in Allergic Models [1] [2] [6]

MediatorBiological EffectSuppression by Epinastine
HistamineVasodilation, itching89–94% (via H1/H2 blockade)
TNF-αNeutrophil recruitment, ICAM-1 upregulation76% (mast cell stabilization)
LTB4Eosinophil chemotaxis62% (5-LOX inhibition)
PAFPlatelet aggregation, vascular permeability74% (receptor antagonism)
IL-5Eosinophil differentiation/activation58% (mast cell cytokine modulation)

The multi-pathway suppression creates a synergistic anti-inflammatory environment: Epinastine reduces eosinophil infiltration by 73% and neutrophil migration by 68% in murine models of allergic rhinitis, outperforming single-mechanism antihistamines [2] [6].

Properties

CAS Number

108929-04-0

Product Name

Epinastine hydrochloride

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

InChI

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H

InChI Key

VKXSGUIOOQPGAF-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine
epinastine
epinastine hydrochloride
Flurinol
WAL 80
WAL 801
WAL 801 CL
WAL 801CL
WAL-80 Cl

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.